molecular formula C9H11N3O2 B13971771 Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13971771
M. Wt: 193.20 g/mol
InChI Key: YXACQVIQVRGNDA-UHFFFAOYSA-N
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Description

Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyanomethyl group and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate hydrazine derivatives. One common method includes the cyclization of ethyl cyanoacetate with 1-methylhydrazine under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The presence of the cyanomethyl group allows it to form strong interactions with target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(cyanomethyl)-1H-pyrazole-5-carboxylate: Lacks the methyl group on the pyrazole ring.

    Methyl 3-(cyanomethyl)-1-methyl-1H-pyrazole-5-carboxylate: Has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate: Contains an aminomethyl group instead of a cyanomethyl group.

Uniqueness

This compound is unique due to the presence of both the cyanomethyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 5-(cyanomethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-6-7(4-5-10)11-12(8)2/h6H,3-4H2,1-2H3

InChI Key

YXACQVIQVRGNDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CC#N

Origin of Product

United States

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